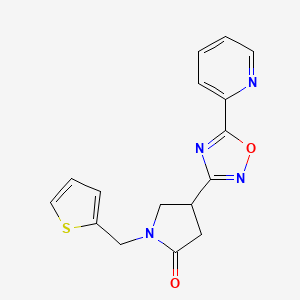

3-Bromo-2-fluoro-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-2-fluoro-6-nitroaniline” is a chemical compound. It is a type of aniline, which is a class of compounds that contain a functional group consisting of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including “3-Bromo-2-fluoro-6-nitroaniline”, can involve several methods. One common method is through direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . Another method involves a series of reactions including acetylization, nitration, hydrolysis, and diazo-reaction .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-fluoro-6-nitroaniline” consists of a phenyl group (a ring of six carbon atoms) with bromo, fluoro, nitro, and amino substituents .

Chemical Reactions Analysis

Anilines, including “3-Bromo-2-fluoro-6-nitroaniline”, can undergo a variety of chemical reactions. These include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-fluoro-6-nitroaniline” include a predicted boiling point of 281.6±35.0 °C, a predicted density of 1.896±0.06 g/cm3, and a predicted acidity coefficient (pKa) of -2.83±0.25 .

Applications De Recherche Scientifique

Organic Synthesis and Intermediates

- Synthesis of Biologically Active Compounds: Compounds similar to 3-Bromo-2-fluoro-6-nitroaniline are often utilized as intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. For instance, nitroaniline derivatives have been used to synthesize complex molecules with potential therapeutic applications due to their structural diversity and reactivity (Linxiao Wang et al., 2016).

Chemical Sensing

- Chemosensing Applications: Some bromo-fluoro-nitroaniline derivatives show promise in chemosensing, particularly in the detection of specific ions or molecules. Although not directly about 3-Bromo-2-fluoro-6-nitroaniline, related research indicates that compounds with halogen and nitro groups can participate in colorimetric or fluorimetric sensing mechanisms, which could be applicable in environmental monitoring or diagnostic assays (María K Salomón-Flores et al., 2017).

Fluorescence and Optical Properties

- Optical and Fluorescent Materials: The introduction of nitro, bromo, and fluoro groups into aromatic compounds is known to affect their optical properties, making them candidates for the development of new fluorescent materials. These materials can be utilized in creating fluorescent probes for biological imaging or in the design of organic light-emitting diodes (OLEDs) (Sujin Park et al., 2015).

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Anilines typically interact with their targets through various mechanisms, such as direct binding or modulation of target activity . The presence of bromo, fluoro, and nitro groups in the compound may influence its interaction with targets.

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .

Result of Action

Anilines and their derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-nitroaniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-fluoro-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAQBSHGBYKWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)

![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)

![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2819759.png)